molecular formula C16H16ClNOS B2435955 (E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 477867-84-8

(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine

Cat. No.: B2435955
CAS No.: 477867-84-8
M. Wt: 305.82
InChI Key: VROGWVDZLUVONR-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine is a useful research compound. Its molecular formula is C16H16ClNOS and its molecular weight is 305.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Synthesis and Structure Analysis

The compound has been involved in studies focusing on the synthesis and structural characterization of various organic compounds. For instance, Egorov et al. (2019) explored reactions of related compounds under mild conditions, yielding products that substituted chlorine atoms, indicating potential utility in synthetic organic chemistry (Egorov et al., 2019). Similarly, Kosolapova et al. (2013) studied reactions involving furanone derivatives, leading to the formation of various heterocyclic compounds (Kosolapova et al., 2013).

Role in Antimicrobial Activity

Research by Bektaş et al. (2007) demonstrated the synthesis of triazole derivatives from similar compounds, which exhibited good antimicrobial activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.

Contributions in Organic Synthesis Techniques

In the field of organic synthesis, Knight et al. (1997) explored the amination of catecholboronate esters formed in asymmetric hydroboration, which included related compounds. This work contributes to understanding and developing novel synthesis techniques (Knight et al., 1997).

Crystal Structure and Molecular Interactions

The study of molecular structures and interactions is another area where this compound finds application. For example, Caracelli et al. (2018) analyzed the crystal structure of a closely related compound, providing insights into molecular interactions and arrangement in solid-state chemistry (Caracelli et al., 2018).

Role in Catalytic Processes

Research has also explored the role of similar compounds in catalytic processes. Wolfe and Buchwald (2003) investigated the palladium-catalyzed amination of aryl halides, a key reaction in the synthesis of many organic compounds, including pharmaceuticals (Wolfe & Buchwald, 2003).

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylphenyl)sulfanylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-12-3-9-15(10-4-12)20-11-16(18-19-2)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGWVDZLUVONR-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.